molecular formula C11H16N6O2 B15195255 Carbocyclic-3'-amino-adenosine CAS No. 61865-69-8

Carbocyclic-3'-amino-adenosine

Cat. No.: B15195255
CAS No.: 61865-69-8
M. Wt: 264.28 g/mol
InChI Key: WYMIIYMQKKFLES-PULFBKJNSA-N
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Description

Carbocyclic-3’-amino-adenosine is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to adenosine but features a carbocyclic ring in place of the ribose moiety and an amino group at the 3’ position. These modifications confer unique biochemical properties, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-adenosine typically involves the following steps:

Industrial Production Methods: Industrial production of carbocyclic-3’-amino-adenosine involves scaling up the laboratory synthesis methods. The use of environmentally benign solvents like dimethyl sulfoxide and efficient reaction conditions ensures high yields and scalability .

Chemical Reactions Analysis

Types of Reactions: Carbocyclic-3’-amino-adenosine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbocyclic ring can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydro and tetrahydro derivatives.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Carbocyclic-3’-amino-adenosine has a wide range of scientific research applications:

Mechanism of Action

Carbocyclic-3’-amino-adenosine exerts its effects by mimicking the structure of natural nucleosides. It is taken up by nucleoside transporters and phosphorylated to its active triphosphate form within cells. This active form can inhibit DNA and RNA synthesis by acting as a chain terminator or by inhibiting key enzymes involved in nucleic acid metabolism . The compound targets various molecular pathways, including those involved in viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Carbocyclic-3’-amino-adenosine is unique due to its carbocyclic ring and amino group at the 3’ position. Similar compounds include:

Compared to these compounds, carbocyclic-3’-amino-adenosine offers enhanced stability and unique biochemical properties, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

61865-69-8

Molecular Formula

C11H16N6O2

Molecular Weight

264.28 g/mol

IUPAC Name

(1R,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9+/m1/s1

InChI Key

WYMIIYMQKKFLES-PULFBKJNSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO

Origin of Product

United States

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